Fargesin

Catalog No.
S527760
CAS No.
31008-19-2
M.F
C21H22O6
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fargesin

CAS Number

31008-19-2

Product Name

Fargesin

IUPAC Name

5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m0/s1

InChI Key

AWOGQCSIVCQXBT-LATRNWQMSA-N

SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC

Solubility

Soluble in DMSO

Synonyms

Fargesin

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC

Description

The exact mass of the compound Fargesin is 370.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fargesin is a naturally occurring compound found in various plants, most notably in the magnolia flower (Flos Magnoliae) and the rhizome (underground stem) of Arnebia euchroma, a plant native to China (). Research suggests Fargesin possesses several properties that make it interesting for scientific investigation.

Anti-inflammatory Potential

One of the most promising areas of research for Fargesin is its potential anti-inflammatory activity. Studies have shown that Fargesin may help reduce inflammation by suppressing the production of inflammatory mediators like nitric oxide (). This finding suggests Fargesin could be beneficial for treating conditions characterized by chronic inflammation, such as osteoarthritis. A study published in the Journal of the American Society for Bone and Mineral Research demonstrated Fargesin's ability to ameliorate osteoarthritis in a mouse model ().

Antimicrobial Activity

Research also indicates Fargesin may possess antimicrobial properties. A study referenced in the book "Ayurveda: The Divine Science of Life" suggests Fargesin exhibits anti-amoebic activity, meaning it may be effective against amoeba parasites (). Further research is needed to explore the full extent of Fargesin's antimicrobial potential and its possible applications.

Fargesin is a bioactive lignan predominantly found in the flower buds of Magnolia fargesii, known for its diverse pharmacological properties. This compound has garnered attention in recent years due to its potential therapeutic effects, particularly in anti-inflammatory, anti-cancer, and anti-allergic contexts. Structurally, fargesin is characterized by its complex arrangement of carbon rings typical of lignans, which contributes to its biological activity.

Fargesin's mechanism of action is still under exploration, but research suggests its potential roles in various biological processes:

  • Anti-inflammatory Activity: Studies indicate that Fargesin might exert its anti-inflammatory effects by suppressing specific pathways within immune cells, such as the PKC and NF-κB pathways []. This suggests its potential for alleviating inflammatory conditions like osteoarthritis [].
  • Antihypertensive Activity: Fargesin's ability to antagonize β₁-adrenergic receptors might contribute to its antihypertensive effects. β₁-adrenergic receptor activation is linked to vasoconstriction, which increases blood pressure. By blocking these receptors, Fargesin could potentially help regulate blood pressure [].
, particularly those involving oxidative stress and inflammatory pathways. Research indicates that fargesin can inhibit the expression of inflammatory mediators such as cyclooxygenase-2 and tumor necrosis factor-alpha, primarily through the modulation of signaling pathways like nuclear factor kappa B and activator protein-1 . Additionally, it has been shown to suppress epidermal growth factor-induced cell transformation by interfering with cell cycle progression at the G1/S transition phase .

Fargesin exhibits significant biological activities:

  • Anti-inflammatory Effects: It reduces inflammation by inhibiting key signaling pathways and the production of pro-inflammatory cytokines .
  • Antioxidant Properties: Fargesin protects cells from oxidative stress induced by reactive oxygen species, enhancing cell viability in models of oxidative damage .
  • Anti-cancer Activity: Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by disrupting cell cycle progression and inducing apoptosis .
  • Anti-allergic Effects: Fargesin has been shown to inhibit T-cell proliferation and mast cell degranulation, which are critical processes in allergic responses .

Research on fargesin's interactions with other compounds indicates that it may enhance the efficacy of certain anti-inflammatory drugs while also exhibiting synergistic effects when combined with other bioactive compounds. For instance, studies have shown that fargesin can work alongside other constituents from Magnolia species to amplify their pharmacological effects, particularly in modulating immune responses .

Fargesin shares structural and functional similarities with several other lignans and bioactive compounds. Here are some notable comparisons:

CompoundSourceBiological ActivityUnique Features
MagnolinMagnolia speciesAnti-inflammatory, antioxidantSimilar structure but less potent than fargesin
AschantinMagnolia speciesAntioxidant, anti-cancerLess studied compared to fargesin
EpimagnolinMagnolia speciesAnti-inflammatoryLimited research available
TilirosideVarious plantsAntioxidantMore common in herbal remedies

Fargesin is unique due to its potent inhibitory effects on specific signaling pathways involved in inflammation and cancer progression, making it a promising candidate for therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Exact Mass

370.14163842 g/mol

Monoisotopic Mass

370.14163842 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GR9853GI71

Wikipedia

Fargesin

Dates

Modify: 2023-08-15
1: Sultana B, Yaqoob S, Zafar Z, Bhatti HN. Escalation of liver malfunctioning: A step toward Herbal Awareness. J Ethnopharmacol. 2018 Jan 6;216:104-119. doi: 10.1016/j.jep.2018.01.002. [Epub ahead of print] Review. PubMed PMID: 29309862.
2: Kim JH, Kwon SS, Jeong HU, Lee HS. Inhibitory Effects of Dimethyllirioresinol, Epimagnolin A, Eudesmin, Fargesin, and Magnolin on Cytochrome P450 Enzyme Activities in Human Liver Microsomes. Int J Mol Sci. 2017 May 1;18(5). pii: E952. doi: 10.3390/ijms18050952. PubMed PMID: 28468305; PubMed Central PMCID: PMC5454865.
3: Pham TH, Kim MS, Le MQ, Song YS, Bak Y, Ryu HW, Oh SR, Yoon DY. Fargesin exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling. Phytomedicine. 2017 Jan 15;24:96-103. doi: 10.1016/j.phymed.2016.11.014. Epub 2016 Nov 21. PubMed PMID: 28160867.
4: Bhatt V, Sharma S, Kumar N, Sharma U, Singh B. Simultaneous quantification and identification of flavonoids, lignans, coumarin and amides in leaves of Zanthoxylum armatum using UPLC-DAD-ESI-QTOF-MS/MS. J Pharm Biomed Anal. 2017 Jan 5;132:46-55. doi: 10.1016/j.jpba.2016.09.035. Epub 2016 Sep 26. PubMed PMID: 27693952.
5: Sha S, Xu D, Wang Y, Zhao W, Li X. Antihypertensive effects of fargesin in vitro and in vivo via attenuating oxidative stress and promoting nitric oxide release. Can J Physiol Pharmacol. 2016 Aug;94(8):900-6. doi: 10.1139/cjpp-2015-0615. Epub 2016 Apr 19. PubMed PMID: 27409158.
6: Zhou X, Chen C, Ye X, Song F, Fan G, Wu F. Analysis of lignans in Magnoliae Flos by turbulent flow chromatography with online solid-phase extraction and high-performance liquid chromatography with tandem mass spectrometry. J Sep Sci. 2016 Apr;39(7):1266-72. doi: 10.1002/jssc.201501167. Epub 2016 Mar 1. PubMed PMID: 26833996.
7: Li DX, Liu M, Zhou XJ. A new dimeric lignan from Zanthoxylum simulans. Zhongguo Zhong Yao Za Zhi. 2015 Jul;40(14):2843-8. PubMed PMID: 26666037.
8: Guo T, Su D, Huang Y, Wang Y, Li YH. Ultrasound-Assisted Aqueous Two-Phase System for Extraction and Enrichment of Zanthoxylum armatum Lignans. Molecules. 2015 Aug 20;20(8):15273-86. doi: 10.3390/molecules200815273. PubMed PMID: 26307958.
9: Wang X, Cheng Y, Xue H, Yue Y, Zhang W, Li X. Fargesin as a potential β₁ adrenergic receptor antagonist protects the hearts against ischemia/reperfusion injury in rats via attenuating oxidative stress and apoptosis. Fitoterapia. 2015 Sep;105:16-25. doi: 10.1016/j.fitote.2015.05.016. Epub 2015 May 27. PubMed PMID: 26025856.
10: Bhatt V, Kumar V, Singh B, Kumar N. A new geranylbenzofuranone from Zanthoxylum armatum. Nat Prod Commun. 2015 Feb;10(2):313-4. PubMed PMID: 25920270.
11: Samad A, Badshah S, Khan D, Ali F, Amanullah M, Hanrahan J. New prenylated carbazole alkaloids from Zanthoxylum armatum. J Asian Nat Prod Res. 2014 Dec;16(12):1126-31. doi: 10.1080/10286020.2014.967228. Epub 2014 Oct 30. PubMed PMID: 25355272.
12: Liu YQ, Yang SH, Liu Q, Pei G, Pan WW, Liu M, Peng CY. [Study on chemical constituents of Zanthoxyli cortex's ethyl acetate extract]. Zhong Yao Cai. 2013 Nov;36(11):1792-5. Chinese. PubMed PMID: 24956821.
13: Kumar V, Kumar S, Singh B, Kumar N. Quantitative and structural analysis of amides and lignans in Zanthoxylum armatum by UPLC-DAD-ESI-QTOF-MS/MS. J Pharm Biomed Anal. 2014 Jun;94:23-9. doi: 10.1016/j.jpba.2014.01.028. Epub 2014 Jan 30. PubMed PMID: 24534301.
14: Jun AY, Kim HJ, Park KK, Son KH, Lee DH, Woo MH, Chung WY. Tetrahydrofurofuran-type lignans inhibit breast cancer-mediated bone destruction by blocking the vicious cycle between cancer cells, osteoblasts and osteoclasts. Invest New Drugs. 2014 Feb;32(1):1-13. doi: 10.1007/s10637-013-9969-0. Epub 2013 May 15. PubMed PMID: 23673814.
15: Shan D, Gao Y, Jia Y. Intramolecular Larock indole synthesis: preparation of 3,4-fused tricyclic indoles and total synthesis of fargesine. Angew Chem Int Ed Engl. 2013 Apr 26;52(18):4902-5. doi: 10.1002/anie.201300571. Epub 2013 Mar 20. PubMed PMID: 23520020.
16: Choi SS, Cha BY, Choi BK, Lee YS, Yonezawa T, Teruya T, Nagai K, Woo JT. Fargesin, a component of Flos Magnoliae, stimulates glucose uptake in L6 myotubes. J Nat Med. 2013 Apr;67(2):320-6. doi: 10.1007/s11418-012-0685-4. Epub 2012 Jul 12. PubMed PMID: 22791412.
17: Lee YS, Cha BY, Choi SS, Harada Y, Choi BK, Yonezawa T, Teruya T, Nagai K, Woo JT. Fargesin improves lipid and glucose metabolism in 3T3-L1 adipocytes and high-fat diet-induced obese mice. Biofactors. 2012 Jul-Aug;38(4):300-8. doi: 10.1002/biof.1022. Epub 2012 Jun 2. PubMed PMID: 22674784.
18: Jiménez-Arellanes A, León-Díaz R, Meckes M, Tapia A, Molina-Salinas GM, Luna-Herrera J, Yépez-Mulia L. Antiprotozoal and Antimycobacterial Activities of Pure Compounds from Aristolochia elegans Rhizomes. Evid Based Complement Alternat Med. 2012;2012:593403. doi: 10.1155/2012/593403. Epub 2012 Feb 16. PubMed PMID: 22454670; PubMed Central PMCID: PMC3292206.
19: Guo T, Deng YX, Xie H, Yao CY, Cai CC, Pan SL, Wang YL. Antinociceptive and anti-inflammatory activities of ethyl acetate fraction from Zanthoxylum armatum in mice. Fitoterapia. 2011 Apr;82(3):347-51. doi: 10.1016/j.fitote.2010.11.004. Epub 2010 Nov 6. PubMed PMID: 21059381.
20: Jeong JH, Kim DK, Ji HY, Oh SR, Lee HK, Lee HS. Liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry for the simultaneous determination of dimethoxyaschantin, dimethylliroresinol, dimethylpinoresinol, epimagnolin A, fargesin and magnolin in rat plasma. Biomed Chromatogr. 2011 Aug;25(8):879-89. doi: 10.1002/bmc.1538. Epub 2010 Nov 5. PubMed PMID: 21058411.

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